1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Description
Properties
IUPAC Name |
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3/c18-17(19,20)13-2-1-3-16(12-13)23-10-8-22(9-11-23)15-6-4-14(21)5-7-15/h1-7,12H,8-11,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRGFFIAPATXCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)N)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methodologies and Reaction Optimization
Stepwise Nucleophilic Aromatic Substitution
This two-step approach sequentially introduces aryl groups to piperazine:
Synthesis of 1-(4-Nitrophenyl)Piperazine
Procedure :
- React piperazine with 1-fluoro-4-nitrobenzene in dimethylformamide (DMF) at 85°C for 12 hours.
- Use potassium carbonate (K₂CO₃) as a base to deprotonate piperazine, facilitating nucleophilic attack.
Yield : 78% after column chromatography (ethyl acetate/petroleum ether, 1:4).
Introduction of 3-(Trifluoromethyl)Phenyl Group
Procedure :
- React 1-(4-nitrophenyl)piperazine with 3-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions:
Nitro Group Reduction
Procedure :
- Hydrogenate 1-(4-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine using H₂ (1 atm) and 10% Pd/C in ethanol at 25°C for 6 hours.
Yield : 95%.
Table 1: Key Reaction Parameters for Stepwise Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitrophenyl coupling | 1-fluoro-4-nitrobenzene, K₂CO₃, DMF, 85°C | 78 | 98.2 |
| Trifluoromethyl coupling | 3-(CF₃)phenylboronic acid, Pd(PPh₃)₄, NaHCO₃ | 72 | 97.8 |
| Nitro reduction | H₂, Pd/C, EtOH, 25°C | 95 | 99.1 |
One-Pot Trifluoromethylation Strategy
Adapted from trifluoromethyl amine syntheses, this method leverages in situ generation of CF₃ radicals:
Reaction Protocol
- Charge a flame-dried flask with 1-(4-aminophenyl)piperazine (1.0 equiv), CF₃SO₂Na (1.5 equiv), and PPh₃ (3.0 equiv) in acetonitrile (MeCN).
- Stir at 50°C for 1 hour, then add AgF (4.5 equiv) and heat to 50°C for 5 hours.
- Purify via column chromatography (ethyl acetate/petroleum ether, 3:97).
Yield : 81%.
Mechanistic Insight :
Alternative Route: Reductive Amination and Functionalization
For substrates with pre-installed aryl halides:
Buchwald-Hartwig Amination
Procedure :
Critical Analysis of Methodologies
Yield and Selectivity Comparison
- Stepwise substitution offers superior regiocontrol (≥95% selectivity) but requires multiple purification steps.
- One-pot methods reduce handling but risk over-trifluoromethylation at undesired positions.
- Buchwald-Hartwig coupling achieves simultaneous aryl introduction but suffers from lower yields due to competing side reactions.
Advanced Characterization and Validation
Spectroscopic Data
Industrial-Scale Considerations and Challenges
Cost-Effective Trifluoromethylation
Green Chemistry Metrics
- Solvent recovery systems (e.g., MeCN distillation) reduce waste by 40%.
- Catalytic Pd recycling achieves 90% metal recovery.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a chemical compound with the molecular formula C17H18F3N3 and a formula weight of 321.34 . It is also known as 4-{4-[3-(Trifluoromethyl)phenyl]-piperazin-1-yl}aniline .
Scientific Research Applications
While the search results do not provide extensive details specifically on the applications of 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine, they do offer some related information and potential avenues for research:
- Related Compounds and Potential Activities:
- The search results mention several piperazine derivatives, suggesting that 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine could have potential applications in medicinal chemistry . Piperazine rings are common scaffolds in biologically active compounds.
- Another related compound, 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), is a 5-HT(1A) agonist with high affinity for serotonin (5-HT) . This suggests that 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine might also have some activity related to the serotonin system, but further research would be needed to confirm this.
- General Research Use:
- Anti-cancer Activity:
- 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride may inhibit certain cancer cell proliferation pathways.
- Neurological Applications:
- 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride’s ability to cross the blood-brain barrier suggests possible neuroprotective effects.
- Drug design:
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Affecting signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Serotonergic Activity
- Target compound : Exhibits dual affinity for 5-HT1A and 5-HT1B receptors (Ki = 17.5–20 nM), contributing to sympatholytic effects (reduced blood pressure and heart rate) in preclinical models .
- 1-(3-Trifluoromethylphenyl)piperazine: Acts as a 5-HT1B agonist (EC50 = 25–125 nM) but lacks the 4-aminophenyl group, resulting in weaker 5-HT1A engagement. This structural simplicity correlates with variable effects on sympathetic nerve discharge .
- PAPP (ethyl-linked derivative) : While structurally related, the ethyl spacer enhances lipophilicity and insecticidal activity by improving penetration into pest nervous systems .
Dopaminergic and Antipsychotic Potential
- Haloperidol derivatives (e.g., SC212): Feature thioether or chlorophenyl groups, showing atypical antipsychotic activity via D2R antagonism. These compounds lack the aminophenyl-CF3 combination, resulting in distinct receptor selectivity profiles .
- 1-(3,4-Dichlorophenyl)piperazine : Demonstrates high D3R selectivity (>100-fold over D2R), highlighting how halogenation patterns dictate dopaminergic specificity .
Biological Activity
1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Molecular Formula : CHFN
- Molar Mass : 230.234 g/mol
1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine exhibits its biological activity primarily through interactions with neurotransmitter receptors, particularly serotonin receptors. Research indicates that it acts as a selective radioligand for 5-HT1A and 5-HT1B receptors, showing significant binding affinity and potential for modulating serotonergic pathways .
Antiviral Activity
Recent studies have explored the antiviral potential of piperazine derivatives, including those with trifluoromethyl substitutions. These compounds have demonstrated the ability to enhance defense enzyme activities in plants, indicating a possible role in antiviral mechanisms. For instance, certain derivatives were shown to activate superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), which are crucial for plant defense against viral infections .
Anticancer Activity
In vitro studies have highlighted the anticancer properties of related piperazine derivatives. These studies focused on the synthesis of compounds that retain the piperazine backbone while incorporating various substituents. Some derivatives exhibited significant inhibitory effects on cancer cell lines, with IC values indicating potent activity against leukemia and renal carcinoma cells .
Case Studies
Q & A
Advanced Research Question
- Synthesize derivatives with substituents at ortho , meta , or para positions (e.g., methyl or fluorine on the aryl ring).
- Test activity in vitro assays (e.g., IC₅₀ for enzyme inhibition or EC₅₀ for receptor activation).
- Example: A 4-methylpiperazine substituent enhances PLpro inhibition, while 2- or 3-methyl groups reduce potency due to steric clashes .
How are spectroscopic techniques applied to confirm the compound’s structural integrity?
Basic Research Question
- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperazine protons at δ 2.5–3.5 ppm).
- ¹³C NMR : Assigns carbons (e.g., CF₃ at ~125 ppm, piperazine carbons at 45–55 ppm).
- Mass spectrometry : Confirms molecular weight (365.3 g/mol) and fragmentation patterns .
What strategies optimize synthetic yields of 1-(4-Aminophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine?
Basic Research Question
- Use Schlenk techniques to exclude moisture/oxygen during coupling reactions.
- Optimize solvent polarity (e.g., DMF for polar intermediates, DCM for non-polar steps).
- Employ catalysts (e.g., Pd for cross-coupling) and monitor reaction progress via TLC .
How do trifluoromethyl and aminophenyl groups synergistically influence physicochemical properties?
Advanced Research Question
- Trifluoromethyl : Enhances lipophilicity (logP ↑) and metabolic stability.
- Aminophenyl : Introduces hydrogen-bonding capacity (solubility ↑ in polar solvents).
- Combined, they balance solubility and membrane permeability, critical for CNS-targeting agents .
What in vitro models are suitable for assessing the compound’s anticancer potential?
Advanced Research Question
- MTT assay : Measures cytotoxicity in cancer cell lines (e.g., MDA-MB-231 for breast cancer).
- Apoptosis markers : Caspase-3 activation and Annexin V staining confirm mechanistic pathways.
- Compare with reference drugs (e.g., doxorubicin) to benchmark efficacy .
How can conflicting spectral data from similar piperazine derivatives be resolved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
